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Compound of Interest

Compound Name: 2,3-Dimethoxybenzyl chloride

Cat. No.: B1302743 Get Quote

Disclaimer: This document provides a predicted spectral analysis for 2,3-dimethoxybenzyl
chloride. As of the date of this publication, experimental spectral data for this specific

compound is not readily available in public databases. The predictions herein are based on the

analysis of structurally similar compounds and established principles of spectroscopic

interpretation.

Introduction
2,3-Dimethoxybenzyl chloride (C₉H₁₁ClO₂) is an organic compound of interest in synthetic

chemistry, potentially serving as a building block in the development of more complex

molecules, including pharmaceutical agents. A thorough understanding of its spectral

characteristics is paramount for its identification, purity assessment, and structural elucidation.

This technical guide presents a detailed, albeit predicted, interpretation of the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,3-dimethoxybenzyl
chloride, intended for researchers, scientists, and professionals in drug development.

Predicted Spectral Data Summary
The following tables summarize the predicted quantitative data from the spectroscopic analysis

of 2,3-dimethoxybenzyl chloride.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃,
400 MHz)
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

~7.05 d ~8.0 1H Ar-H (H-6)

~7.00 t ~8.0 1H Ar-H (H-5)

~6.90 d ~8.0 1H Ar-H (H-4)

~4.75 s - 2H -CH₂Cl

~3.90 s - 3H -OCH₃ (C-2)

~3.88 s - 3H -OCH₃ (C-3)

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃,
100 MHz)

Chemical Shift (δ) ppm Assignment

~152.5 Ar-C (C-2)

~147.0 Ar-C (C-3)

~131.0 Ar-C (C-1)

~124.5 Ar-C (H-5)

~120.0 Ar-C (H-6)

~112.0 Ar-C (H-4)

~61.0 -OCH₃ (C-2)

~56.0 -OCH₃ (C-3)

~43.0 -CH₂Cl

Table 3: Predicted FTIR Spectroscopic Data
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Frequency (cm⁻¹) Intensity Assignment

3000-2850 Strong
C-H stretch (aromatic and

aliphatic)

1580, 1480, 1450 Medium C=C stretch (aromatic)

1270, 1080 Strong C-O stretch (aryl ether)

780-740 Strong
C-H bend (aromatic, ortho-

disubstituted pattern)

700-600 Medium C-Cl stretch

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization)

m/z Relative Intensity (%) Proposed Fragment

186/188 40/13
[M]⁺ (Molecular ion with ³⁵Cl/

³⁷Cl isotopes)

151 100 [M - Cl]⁺

136 30 [M - Cl - CH₃]⁺

121 50
[M - Cl - 2xCH₃]⁺ or [M - Cl -

OCH₂]⁺

91 20 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are generalized experimental protocols for acquiring the types of spectral data

discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 5-10 mg of purified 2,3-dimethoxybenzyl chloride would be dissolved in

approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as
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an internal standard (δ 0.00). The ¹H and ¹³C NMR spectra would be recorded on a 400 MHz

spectrometer.

Fourier-Transform Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A

small amount of the neat sample would be placed between two potassium bromide (KBr) plates

to form a thin film. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectral data would be acquired using a mass spectrometer with an electron ionization

(EI) source. The sample would be introduced into the instrument, and the resulting fragments

would be analyzed. The mass-to-charge ratio (m/z) of the ions would be recorded.

Spectral Interpretation and Visualization
¹H NMR Spectrum Interpretation
The predicted ¹H NMR spectrum is expected to show three distinct signals in the aromatic

region, corresponding to the three protons on the benzene ring. Due to the ortho and meta

coupling, these would likely appear as a doublet, a triplet, and another doublet. A sharp singlet

further downfield would represent the two protons of the chloromethyl (-CH₂Cl) group. Two

additional singlets in the methoxy region would correspond to the two non-equivalent methoxy

groups.

¹H NMR Functional Group Assignments.

¹³C NMR Spectrum Interpretation
The predicted ¹³C NMR spectrum is expected to show nine distinct signals. Six of these will be

in the aromatic region, corresponding to the six carbons of the benzene ring. The two carbons

bearing the methoxy groups (C-2 and C-3) would be the most downfield of the aromatic signals

due to the deshielding effect of the oxygen atoms. The carbon attached to the chloromethyl

group (C-1) will also be in this region. The remaining three aromatic carbons will appear at

higher fields. The two methoxy carbons and the benzylic carbon will appear at the highest

fields.
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IR Spectrum Interpretation
The predicted IR spectrum will likely show characteristic C-H stretching frequencies for both the

aromatic and aliphatic protons. The presence of the aromatic ring will be confirmed by C=C

stretching absorptions in the 1600-1450 cm⁻¹ region. Strong absorptions corresponding to the

C-O stretching of the aryl ether groups are expected. A band in the lower frequency region

would be indicative of the C-Cl stretch.

C-H Stretch (Aromatic/Aliphatic)

Vibrational Modes

C=C Stretch (Aromatic)

C-O Stretch (Aryl Ether)

C-Cl Stretch

Click to download full resolution via product page

Key IR Vibrational Modes.

Mass Spectrum Interpretation
The predicted mass spectrum should show a molecular ion peak [M]⁺ at m/z 186, with a

smaller [M+2]⁺ peak at m/z 188 (approximately one-third the intensity) due to the presence of

the ³⁷Cl isotope. The base peak is predicted to be at m/z 151, corresponding to the loss of the

chlorine atom to form a stable benzylic carbocation. Further fragmentation could involve the

loss of methyl groups or formaldehyde from the methoxy substituents.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1302743?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


M+ (m/z 186/188)

[M-Cl]+ (m/z 151)

-Cl

[M-Cl-CH3]+ (m/z 136)

-CH3

[M-Cl-OCH2]+ (m/z 121)

-OCH2
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Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion
This technical guide provides a foundational, albeit predicted, spectroscopic profile of 2,3-
dimethoxybenzyl chloride. The predicted NMR, IR, and MS data, along with their

interpretations, offer a valuable resource for the identification and characterization of this

compound. It is important to reiterate that these are predicted values, and experimental

verification is necessary for definitive structural confirmation. The provided experimental

protocols can serve as a starting point for obtaining such crucial empirical data.

To cite this document: BenchChem. [Spectral Data Interpretation for 2,3-Dimethoxybenzyl
Chloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1302743#spectral-data-interpretation-for-2-3-
dimethoxybenzyl-chloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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